

Structural characterization of Lonazolac acetic acid derivative

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Structural Characterization of Lonazolac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of **Lonazolac**, a non-steroidal anti-inflammatory drug (NSAID). **Lonazolac**, chemically known as 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, is a member of the pyrazole class of compounds.[1] This document collates available data on its physicochemical properties, spectroscopic profile, and synthetic pathways. Detailed experimental methodologies for key analytical techniques are provided to assist researchers in the replication and further investigation of this molecule. While extensive data exists for **Lonazolac** analogues, this guide focuses on the parent compound, drawing inferences from closely related structures where direct data is unavailable.

Chemical and Physical Properties

Lonazolac is a monocarboxylic acid functionally related to acetic acid.[1] Its core structure consists of a 1,3,4-trisubstituted pyrazole ring. The fundamental physicochemical properties of **Lonazolac** and its calcium salt are summarized in the table below.



Property	Lonazolac	Lonazolac Calcium Salt	Reference
IUPAC Name	2-[3-(4- chlorophenyl)-1- phenylpyrazol-4- yl]acetic acid	Calcium bis(2-(3-(4- chlorophenyl)-1- phenyl-1H-pyrazol-4- yl)acetate)	[1]
CAS Number	53808-88-1	75821-71-5	[2]
Molecular Formula	C17H13CIN2O2	C34H24CaCl2N4O4	[2]
Molecular Weight	312.75 g/mol	663.56 g/mol	_
Melting Point	150-151 °C	270-290 °C (decomposes)	
рКа	4.3	-	_
Appearance	Crystals from ethanol/water	Solid	_

Synthesis

The synthesis of **Lonazolac**, as a 1,3,4-trisubstituted pyrazole, generally follows established routes for this class of compounds. While specific patents cover its preparation, the general approach involves the construction of the pyrazole ring followed by functionalization. A plausible synthetic pathway can be inferred from the synthesis of related pyrazole derivatives.

Logical Flow of a Potential Synthetic Pathway for Lonazolac





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Caption: A potential synthetic route to **Lonazolac**.

Spectroscopic Characterization

The structural elucidation of **Lonazolac** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the core structure, substitution patterns, and the presence of the acetic acid moiety. Based on data from closely related pyrazole derivatives, the expected chemical shifts for **Lonazolac** are presented below.



Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons	Expected Chemical Shift (ppm)	Multiplicity
-CH ₂ - (acetic acid)	~3.7	S
Aromatic H (phenyl & chlorophenyl)	7.2 - 8.0	m
Pyrazole H-5	~8.5	S
-СООН	~12.5	br s

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon	Expected Chemical Shift (ppm)	
-CH ₂ - (acetic acid)	~30-35	
Aromatic & Pyrazole Carbons	118 - 155	
-C=O (carboxylic acid)	~172	

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the **Lonazolac** molecule.

Expected FT-IR Absorption Bands



Functional Group	Wavenumber (cm⁻¹)	Description
O-H (Carboxylic Acid)	2500-3300 (broad)	Stretching
C-H (Aromatic)	3000-3100	Stretching
C-H (Aliphatic)	2850-2960	Stretching
C=O (Carboxylic Acid)	1680-1710	Stretching
C=C, C=N (Aromatic, Pyrazole)	1450-1600	Ring Stretching
C-Cl	1000-1100	Stretching

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of **Lonazolac**.

Expected Mass Spectrometry Data

Parameter	Value
Molecular Ion [M]+	m/z \approx 312 (for ³⁵ Cl), 314 (for ³⁷ Cl)
Ionization Mode	Electrospray (ESI) or GC-MS
Key Fragments	Loss of -COOH (m/z \approx 267), cleavage of the acetic acid side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of **Lonazolac**.

UV-Vis Absorption Maxima



Solvent	λ_max (nm)	Molar Extinction Coefficient (ε)	Reference
Methanol	281	24800	
0.1N NaOH	281	23700	

Crystallographic Data

As of the date of this publication, a detailed single-crystal X-ray diffraction structure for **Lonazolac** is not publicly available in crystallographic databases. Such a study would provide definitive data on bond lengths, bond angles, torsion angles, and the three-dimensional conformation of the molecule in the solid state.

Experimental Protocols

The following are generalized experimental protocols for the characterization of **Lonazolac**, based on standard laboratory practices and methodologies reported for its analogues.

General Synthesis and Crystallization

A mixture of the appropriate chalcone precursor and hydroxylamine hydrochloride in ethanol containing sodium hydroxide is refluxed for several hours. The resulting solid product formed upon cooling or pouring onto ice-water is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol/water to obtain crystalline **Lonazolac**.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

FT-IR Spectroscopy

Infrared spectra are obtained using a Bruker ATR/FTIR spectrophotometer or a similar instrument. Samples are prepared as potassium bromide (KBr) discs. Spectra are typically recorded in the range of 4000-400 cm⁻¹.



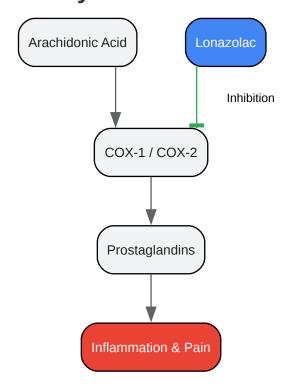
Mass Spectrometry

Mass spectra are obtained using a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS) with an appropriate ionization source, such as electrospray ionization (ESI).

Mechanism of Action: A Note on Structure-Activity Relationship

Lonazolac functions as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The acidic moiety is a key feature for the activity of many NSAIDs, interacting with the active site of the COX enzymes. The trisubstituted pyrazole core acts as a scaffold, with the phenyl and chlorophenyl groups contributing to the binding affinity.

COX Inhibition Pathway



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Caption: Lonazolac's mechanism of action via COX inhibition.



Conclusion

This technical guide has synthesized the available structural and characterization data for **Lonazolac**. While a complete crystallographic analysis remains an area for future research, the provided spectroscopic and physicochemical data offer a solid foundation for researchers in the fields of medicinal chemistry and drug development. The experimental protocols outlined herein serve as a practical resource for the synthesis and analysis of **Lonazolac** and its derivatives.

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References

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